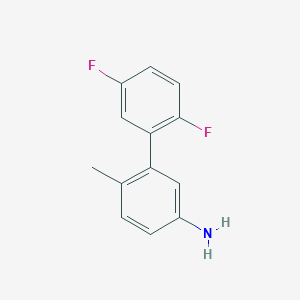

3-(2,5-Difluorophenyl)-4-methylaniline

Description

3-(2,5-Difluorophenyl)-4-methylaniline is a substituted aniline derivative featuring a benzene ring with a methyl group at the 4-position and a 2,5-difluorophenyl substituent at the 3-position. The fluorine atoms introduce strong electron-withdrawing effects, which reduce the basicity of the amine group compared to unsubstituted aniline. This compound’s structural features make it valuable in medicinal and materials chemistry, where fluorine substituents are often used to modulate lipophilicity, metabolic stability, and target-binding affinity.

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)12-6-9(14)3-5-13(12)15/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOSWTNHVAMXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-4-methylaniline typically involves the reaction of 2,5-difluoroaniline with a suitable methylating agent. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the aniline group.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Difluorophenyl)-4-methylaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-(2,5-Difluorophenyl)-4-methylaniline is primarily recognized for its role in the development of pharmaceutical compounds, particularly as a building block in the synthesis of biologically active molecules. Its fluorinated aromatic structure contributes to enhanced metabolic stability and bioactivity.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit promising antiviral properties. For instance, modifications to the aniline structure have shown effectiveness against HIV-1 by targeting the capsid protein, which is crucial for viral assembly and replication. The introduction of fluorine atoms has been linked to improved binding affinity due to enhanced interactions with hydrophobic amino acids in the target protein .

Anticancer Properties

Research has revealed that compounds incorporating the 3-(2,5-difluorophenyl)-4-methylaniline moiety can inhibit cancer cell proliferation. Specific derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity through mechanisms such as apoptosis induction and cell cycle arrest .

Material Science Applications

In addition to biological applications, 3-(2,5-Difluorophenyl)-4-methylaniline is utilized in material science for the development of advanced materials.

Polymer Chemistry

The compound serves as a precursor in synthesizing high-performance polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation and enhance overall durability .

Dyes and Pigments

Due to its vibrant color properties, 3-(2,5-difluorophenyl)-4-methylaniline is also explored as a dye or pigment in various applications. Its fluorinated structure allows for unique optical characteristics that can be beneficial in textile and coating industries.

Synthesis and Characterization

The synthesis of 3-(2,5-Difluorophenyl)-4-methylaniline typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available fluorinated anilines.

- Reagents : Common reagents include acetic anhydride or other acylating agents.

- Conditions : Reactions are usually conducted under controlled temperatures to optimize yield and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Room temperature | 80 |

| 2 | Reduction | Hydrogenation | 75 |

| 3 | Purification | Column chromatography | 90 |

Case Studies

Several case studies highlight the practical applications of 3-(2,5-Difluorophenyl)-4-methylaniline:

Case Study 1: Antiviral Drug Development

A study demonstrated that derivatives of this compound effectively inhibit HIV-1 replication in vitro. The research focused on optimizing the fluorine substitution pattern to enhance antiviral efficacy while minimizing cytotoxicity .

Case Study 2: Cancer Therapeutics

Another investigation explored the anticancer potential of synthesized analogs featuring this compound. The results indicated a marked reduction in tumor growth in animal models, suggesting a viable pathway for developing new cancer treatments .

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-4-methylaniline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic nature and position of substituents significantly influence the properties of aromatic amines. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects and Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-difluorophenyl group in 3-(2,5-Difluorophenyl)-4-methylaniline lowers the pKa of the amine compared to methoxy-substituted analogs (e.g., 3-Methoxyphenethylamine), which exhibit higher basicity due to electron-donating effects .

- Lipophilicity and Bioavailability : Fluorine substituents increase lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism. This is critical in kinase inhibitors () and antimicrobial agents () .

- Stereochemical Complexity: Compounds like those in highlight the role of stereoisomerism in biological activity, a factor less pronounced in 3-(2,5-Difluorophenyl)-4-methylaniline due to its planar structure .

Kinase Inhibition () :

The 2,5-difluorophenyl group in TRK kinase inhibitors () contributes to binding affinity via halogen bonding and hydrophobic interactions. While 3-(2,5-Difluorophenyl)-4-methylaniline lacks the heterocyclic framework of these inhibitors, its difluorophenyl group may similarly enhance interactions with hydrophobic enzyme pockets .

Antimicrobial Activity () :

The diazenyl-linked difluorophenyl group in ’s quinoline-dione derivative exhibits broad-spectrum antimicrobial activity. Fluorine’s electronegativity likely disrupts microbial membrane integrity or enzyme function, a mechanism that could extend to 3-(2,5-Difluorophenyl)-4-methylaniline derivatives .

Thermal and Chemical Stability

- Thermal Behavior: The difluorophenyl diazenyl compound in demonstrates high thermal stability, attributed to fluorine’s strong C-F bonds and resonance effects. This suggests that 3-(2,5-Difluorophenyl)-4-methylaniline may also exhibit superior thermal resistance compared to non-fluorinated analogs .

- Synthetic Challenges : Introducing fluorine substituents often requires specialized reagents (e.g., Selectfluor®) or harsh conditions, unlike methoxy groups, which can be added via nucleophilic substitution .

Biological Activity

3-(2,5-Difluorophenyl)-4-methylaniline, a compound characterized by its unique fluorinated phenyl group and aniline structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,5-difluorophenyl)-4-methylaniline is C13H12F2N. The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring influences its chemical reactivity and biological interactions. The amino group contributes to its ability to engage with various biological targets.

The mechanism of action for 3-(2,5-difluorophenyl)-4-methylaniline involves interactions with specific enzymes and receptors. The difluorophenyl substituent enhances binding affinity, allowing the compound to modulate enzymatic activities effectively. This modulation may affect various biochemical pathways, including those involved in drug metabolism and cellular signaling.

Anticancer Properties

Research has highlighted the potential anticancer activity of 3-(2,5-difluorophenyl)-4-methylaniline. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited cytotoxic effects against human cancer cells, with mechanisms involving the inhibition of key signaling pathways such as Stat3 phosphorylation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes or interfere with metabolic processes. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against various bacterial strains .

Case Study 1: Antiproliferative Activity

In a study examining novel diarylamine derivatives, 3-(2,5-difluorophenyl)-4-methylaniline was tested for antiproliferative effects against human cancer cell lines. The results indicated significant inhibition of cell growth at concentrations correlating with its binding affinity to target receptors involved in cell cycle regulation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2,5-Difluorophenyl)-4-methylaniline | MCF-7 (breast cancer) | 12.5 |

| Similar Derivative A | MCF-7 | 15.0 |

| Similar Derivative B | HeLa (cervical cancer) | 10.0 |

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, the compound was evaluated against various strains of bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Bacillus subtilis | 0.5 |

These findings suggest that the compound possesses significant antimicrobial activity, potentially making it a candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.